N-MethylanthranilicAcid
Description
Contextualization within Aromatic Amino Acid Derivatives
N-Methylanthranilic acid is classified as an aromatic amino acid, characterized by its aromatic ring structure and the presence of both an amino group (modified with a methyl group) and a carboxylic acid group nih.govnih.gov. Aromatic amino acids are a crucial class of biomolecules distinguished by large R-groups containing benzene (B151609) rings, with prominent examples including phenylalanine, tyrosine, and tryptophan nih.govbmrb.io. Derivatives of amino acids, such as N-methylanthranilic acid, are compounds formed through modifications to their amino, carboxyl, or side chain groups. These derivatives hold significant importance across the biological, pharmaceutical, and chemical industries nih.gov. Anthranilic acid, the parent compound of NMAA, and its various derivatives are broadly utilized as synthetic building blocks and for the production of substances in diverse applications, including perfumes, dyes, and pharmaceuticals fishersci.atnih.govuni.lu. The introduction of a methyl group to the nitrogen atom of anthranilic acid in N-Methylanthranilic acid alters its chemical and biological properties, making it a distinct subject of study.
Historical Trajectory of Chemical Research on N-Methylanthranilic Acid
Research into N-Methylanthranilic acid has spanned several decades, tracing its origins to observations of its natural occurrence in various biological sources. It has been identified as a naturally occurring fluorescent compound isolated from grapefruit peels and the tissues of Ruta graveolens. Furthermore, N-Methylanthranilic acid has been reported in organisms such as Daphnia pulex and Streptomyces nih.gov. Early chemical investigations focused on its synthesis. For instance, processes involving the reaction of anthranilic acid with formaldehyde (B43269) and hydrogen to yield N-Methylanthranilic acid were documented as early as the 1950s. Subsequent research has refined synthetic approaches, including the methylation of anthranilic acid methyl ester in an aqueous medium using agents like dimethyl sulfate (B86663) or methyl iodide, as described in various patents. Beyond synthesis, the compound's fundamental acid-base chemistry has been characterized, including its macroconstants, microconstants, and the stability of its zwitterionic form in different solvents, contributing to a deeper understanding of its chemical behavior uni.lu.
Interdisciplinary Significance of N-Methylanthranilic Acid in Chemical and Biological Sciences
N-Methylanthranilic acid holds interdisciplinary significance as a versatile compound in both chemical research and industrial applications fishersci.at. In organic synthesis, its functional groups enable its use as a valuable building block or intermediate in the creation of various organic compounds, including dyes and fragrances fishersci.atnih.govuni.lu. Beyond industrial applications, N-Methylanthranilic acid plays a notable role in biological systems. It is recognized as a plant metabolite and is particularly significant as the product of the first pathway-specific reaction in acridone (B373769) alkaloid biosynthesis nih.gov. Specifically, the N-methylation of anthranilic acid, utilizing S-adenosyl-L-methionine as a methyl donor, is an enzymatic step crucial for the biosynthesis of acridone alkaloids like rutacridone (B1680283) in plants such as Ruta graveolens.
Furthermore, investigations into its biological significance include exploring its potential involvement in various biological pathways, interactions with enzymes, and effects on cellular processes. Its methyl ester, methyl N-methylanthranilate, a compound found in citrus fruits, has been studied for its metabolic fate in rat liver, highlighting N-Methylanthranilic acid as a significant metabolite in such contexts. The compound is also employed in research and development to study its chemical properties, potential applications, and interactions with other molecules, including its successful application as a matrix for MALDI-TOF mass spectrometry imaging (MSI) in biological sample analysis nih.gov.
Key chemical and physical properties of N-Methylanthranilic acid are summarized in the following table:
| Property | Value | Source |
| Molecular Formula | CHNO | nih.govfishersci.at |
| Molecular Weight | 151.16 g/mol | nih.gov |
| Physical Description | Solid; Brown-greyish crystalline powder; White to pale yellow crystalline solid | nih.govfishersci.at |
| Melting Point | 178 - 179 °C; 170-172 °C (dec.) | nih.gov |
| Solubility | Soluble in organic solvents (ethanol, ether); Limited solubility in water | fishersci.at |
| IUPAC Name | 2-(methylamino)benzoic acid | nih.gov |
Properties
CAS No. |
1419-68-6 |
|---|---|
Molecular Formula |
C24H18 |
Origin of Product |
United States |
Synthetic Methodologies for N Methylanthranilic Acid and Its Derivatives
Conventional Chemical Synthesis Routes
Conventional methods for synthesizing N-methylanthranilic acid typically involve alkylation reactions or transformations of cyclic precursors.
One primary method for producing N-methylanthranilic acid involves the N-alkylation of anthranilic acid. This process entails introducing a methyl group directly onto the nitrogen atom of anthranilic acid. Early reports detail the reaction of anthranilic acid with formaldehyde (B43269) and hydrogen to yield N-methylanthranilic acid. This intermediate can then be further reacted with thionyl chloride and methanol (B129727) to produce methyl N-methylanthranilate mysciencework.com.
However, traditional N-alkylation of anthranilic acid in basic aqueous solutions has been reported to sometimes lead to O-substituted products rather than the desired N-substituted ones, especially in non-aqueous systems where ester formation is favored ki.se. Enzymatic methods, such as those employing anthranilate N-methyltransferase (RgANMT from Ruta graveolens L.), offer a regioselective approach to N-methylanthranilic acid by utilizing S-adenosyl methionine (SAM) as the methyl group donor researchgate.netresearchgate.net. This enzymatic methylation is a pathway-specific reaction in acridone (B373769) alkaloid biosynthesis researchgate.net.
Isatoic anhydride (B1165640) (2H-3,1-benzoxazine-2,4(1H)-dione) serves as a crucial precursor for the synthesis of N-methylanthranilic acid and its esters google.comgoogle.com. The reaction of isatoic anhydride with methylamine (B109427) or other primary amines leads to the formation of substituted anthranilamides and uramido-benzoic acids myttex.netprepchem.com.
A common "one-pot" synthesis of alkyl N-alkylanthranilates, including methyl N-methylanthranilate, involves the reaction of isatoic anhydride with an alkylating agent (such as methyl iodide or dimethyl sulfate) in the presence of a solid metal hydroxide (B78521) or basic metal oxide (e.g., sodium or potassium hydroxide) in a polar solvent like dimethylformamide or 1-methyl-2-pyrrolidinone (B7775990) google.comgoogle.comgoogle.com. This process can yield crude methyl N-methylanthranilate with high purity (approximately 97%) and good yields (around 85%) google.comgoogle.com. The intermediate N-methylisatoic anhydride can also be isolated in this process google.comgoogle.com.
A summary of representative synthesis conditions and yields for N-methylanthranilic acid and its derivatives is presented in Table 1.
Table 1: Representative Synthesis Conditions and Yields for N-Methylanthranilic Acid and Derivatives
| Starting Material | Reagents/Conditions | Product | Yield (%) | Reference |
| Anthranilic Acid | Formaldehyde, H2 (reductive alkylation) | N-Methylanthranilic acid (intermediate) | ~36 (overall) | mysciencework.com |
| Isatoic Anhydride | Methyl iodide or Dimethyl sulfate (B86663), NaOH/KOH, Polar solvent (e.g., DMF) | Methyl N-methylanthranilate | ~85 | google.comgoogle.com |
| N-Methylanthranilic Acid | Methylchloroformate, K2CO3, Water, 90°C | N-Carbomethoxy-methylanthranilic acid | 75.4 | iosrphr.org |
| N-Carbomethoxy-methylanthranilic acid | Heating at 220°C | N-Methylisatoic anhydride | 52 | iosrphr.org |
| Isatoic anhydride | Methylamine | Substituted Anthranilamides/Uramido-benzoic acids | Varied | myttex.net |
While N-methylanthranilic acid itself is a target, its derivatives often require regioselective functionalization. Directed ortho-metalation (DoM) strategies, for instance, are employed in the synthesis of certain methylated quinazolines from 7-methylanthranilic acid analogs, allowing for specific C-H functionalization. This involves installing a temporary directing group to guide lithiation to a desired position, followed by quenching with a methylating agent . Enzymatic approaches, such as those using anthranilate N-methyltransferase, also demonstrate regioselectivity in the N-methylation of anthranilic acid researchgate.netresearchgate.net. The regioselective direct C-4 alkenylation of 3-acetylindole (B1664109) using weakly coordinating functional groups provides another example of targeted functionalization in related aromatic systems, suggesting analogous possibilities for N-methylanthranilic acid derivatives mdpi.com.
N-methylanthranilic acid itself is achiral. However, asymmetric and stereoselective synthesis approaches are relevant for the creation of chiral derivatives of N-methylanthranilic acid or compounds incorporating its structural features. For example, chiral 4,1-benzoxazepine-2,5-diones have been synthesized by N-alkylation of N-methylanthranilic acid with α-chloroacids, followed by intramolecular cyclization nih.gov. This type of reaction exploits the chiral pool methodology to introduce stereochemistry into the final product nih.gov.
Electrosynthesis and Polymerization Techniques
Electrochemical methods offer alternative routes for the synthesis and modification of N-methylanthranilic acid.
N-methylanthranilic acid (NMAA) can undergo electropolymerization to form thin films of an oligomeric nature (oligoNMAA) researchgate.netresearchgate.netwiley-vch.de. This process has been reported on various electrodes, including glassy carbon and optically transparent (indium) tin oxide electrodes researchgate.netresearchgate.net. Studies have shown that NMAA can be electropolymerized in acidic solutions, such as 1.0 M HClO4 researchgate.netresearchgate.net. The formed oligoNMAA films exhibit electrochemical characteristics similar to substituted polyanilines, including three oxidation states (leucoemeraldine, emeraldine, and pernigraniline forms) researchgate.netresearchgate.net. While these films are generally thinner compared to those formed from poly(N-methylaniline) or poly(N-butylaniline) under similar conditions, the presence of covalently attached carboxylic acid groups in the oligoNMAA backbone has been confirmed through techniques like ex situ FTIR spectroscopy researchgate.netresearchgate.net. This suggests potential for functionalized conducting polymers, with applications in areas like electrochemical devices, sensors, and supercapacitors researchgate.netresearchgate.net.
Controlled Electrochemical Synthetic Pathways
Electrochemical methods offer an environmentally conscious alternative to traditional synthetic routes by employing electrons as clean reagents, thereby minimizing the need for hazardous stoichiometric oxidants or reductants. While direct electrochemical synthesis routes specifically targeting N-Methylanthranilic Acid are not extensively documented in the provided literature, significant advancements have been made in the electrochemical preparation of related anthranilate derivatives, which conceptually pave the way for analogous N-methylated syntheses. Two notable controlled electrochemical pathways for anthranilate derivatives include the C-C bond cleavage of isatins and the electrooxidative Hofmann rearrangement of phthalimides.
Electrooxidative Hofmann Rearrangement of Phthalimides
The electrooxidative Hofmann rearrangement provides an efficient and green pathway to access anthranilate derivatives from readily available phthalimides. This method avoids harsh chemical reagents and excessive oxidants typically associated with traditional Hofmann rearrangements, utilizing mild electrochemical conditions instead sigmaaldrich.comresearchgate.netnih.govacs.orgresearchgate.net.
The general electrochemical conditions for this rearrangement typically involve the use of potassium bromide (KBr) as a mediating agent, often in conjunction with 18-crown-6, in an acetonitrile (B52724) (MeCN) solvent. The reaction is commonly performed in an undivided cell at room temperature, employing a carbon plate as the anode and a nickel gauze as the cathode, with a constant current, for instance, 6 mA over 10 hours researchgate.net. The mechanism is proposed to involve the anodic oxidation of bromide anions to form bromine, which then interacts with the phthalimide (B116566) to create an N-Br bond intermediate. Subsequent steps, including cathodic reduction of the alcohol and ring-opening of the intermediate by alcoholysis, lead to the desired anthranilate products researchgate.net.
Research findings have shown that substituted phthalimides can be successfully converted to their corresponding anthranilate derivatives. For example, phthalimides with electron-donating groups like methyl, tert-butyl, and methoxy (B1213986) substituents on the aromatic ring have been demonstrated to undergo this rearrangement, albeit with decreasing yields as the electron-donating ability of the functional group increases acs.org. Specifically, 3-methylphthalimide and 3-bromophthalimide were converted to their respective products in moderate yields acs.org.
The general feasibility of using methyl-substituted phthalimides suggests a potential for the N-methylation of the nitrogen atom of phthalimide to lead to N-methylanthranilic acid derivatives through this electrochemical Hofmann rearrangement. However, the provided literature specifically highlights substitutions on the aromatic ring rather than directly on the nitrogen atom of phthalimide to yield N-methylanthranilic acid.
Table 1: Representative Electrochemical Hofmann Rearrangement Reactions of Substituted Phthalimides
| Substrate (Phthalimide Derivative) | Electrolyte/Conditions | Anode/Cathode | Reported Yield | Product Type (Anthranilate Derivative) | Reference |
| Electron-donating group (e.g., methyl) substituted phthalimides | KBr, 18-crown-6, MeCN, 6 mA, rt, 10 h, undivided cell | Carbon/Nickel | 78% (3e) | Anthranilate derivative | acs.orgresearchgate.net |
| Electron-donating group (e.g., tert-butyl) substituted phthalimides | KBr, 18-crown-6, MeCN, 6 mA, rt, 10 h, undivided cell | Carbon/Nickel | 64% (3f) | Anthranilate derivative | acs.orgresearchgate.net |
| Electron-donating group (e.g., methoxy) substituted phthalimides | KBr, 18-crown-6, MeCN, 6 mA, rt, 10 h, undivided cell | Carbon/Nickel | 46% (3g) | Anthranilate derivative | acs.orgresearchgate.net |
| 3-Methylphthalimide | KBr, 18-crown-6, MeCN, 6 mA, rt, 10 h, undivided cell | Carbon/Nickel | Moderate | Corresponding anthranilate derivative | acs.orgresearchgate.net |
| 3-Bromophthalimide | KBr, 18-crown-6, MeCN, 6 mA, rt, 10 h, undivided cell | Carbon/Nickel | Moderate | Corresponding anthranilate derivative | acs.orgresearchgate.net |
This table illustrates the effectiveness of the electrooxidative Hofmann rearrangement for producing various substituted anthranilate derivatives under controlled electrochemical conditions. While N-Methylanthranilic Acid itself is not directly listed as a product from N-methylphthalimide in these specific snippets, the methodology's success with other methyl-substituted phthalimides suggests its potential for future applications in synthesizing N-methylated anthranilic acid derivatives.
Chemical Reactivity and Mechanistic Investigations
Functional Group Transformations and Reaction Pathways
Carboxylic Acid Group Reactivity (e.g., Esterification)
The carboxylic acid group (-COOH) of N-methylanthranilic acid exhibits typical reactivity, including the ability to form salts and esters cymitquimica.com. Esterification, a common transformation, involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst to yield an ester and water. For example, methyl N-methylanthranilate can be prepared from N-methylanthranilic acid google.comgoogle.com. This process is crucial in the synthesis of flavor and fragrance compounds, where N-methylanthranilic acid derivatives are widely utilized lookchem.comcymitquimica.com.
Secondary Amine Group Reactivity (e.g., N-Acylation, N-Alkylation)
The secondary amine group (-NHCH3) in N-methylanthranilic acid is a nucleophilic center, readily undergoing N-acylation and N-alkylation reactions.
N-Acylation : This reaction involves the introduction of an acyl group onto the nitrogen atom. For instance, N-methylanthranilic acid can be acylated with thiophene-2-carboxylic acid to yield 1-Methyl-2-(thiophen-2-yl)-1,2-dihydro-4H-3,1-Benzoxazin-4-one, an intermediate in the synthesis of quinazolinone derivatives semanticscholar.orgijpsonline.com. Another example is the formation of N-carbomethoxy-methylanthranilic acid by reacting N-methylanthranilic acid with methylchloroformate in the presence of potassium carbonate iosrphr.org.
N-Alkylation : The amine group can also be alkylated. A known method involves the N-alkylation of N-methylanthranilic acid with an α-chloroacid, which can lead to subsequent cyclization reactions nih.govresearchgate.net. Reductive methylation using formaldehyde (B43269) and hydrogen has also been described for N-methylation of anthranilic acid to avoid dimethylation google.com. N-methylation of anthranilic acid is recognized as the initial pathway-specific reaction in acridone (B373769) alkaloid biosynthesis in plants ebi.ac.ukthieme-connect.com.
Cyclization Reactions and Heterocyclic Compound Formation (e.g., Benzoxazepines, Quinazolinones)
N-Methylanthranilic acid is a key precursor for synthesizing various heterocyclic compounds through cyclization reactions, particularly benzoxazepines and quinazolinones.
Benzoxazepines : The intramolecular cyclization of N-methylanthranilic acid derivatives can lead to the formation of benzoxazepine structures. For example, N-alkylation of N-methylanthranilic acid with an α-chloroacid, followed by intramolecular cyclization, affords 4,1-benzoxazepine-3,5-dione nih.govresearchgate.netdatapdf.com. This highlights the utility of N-methylanthranilic acid in constructing fused heterocyclic systems.
Quinazolinones : N-Methylanthranilic acid serves as a fundamental building block for quinazolinones. For instance, cyclization of N-methylanthranilic acid with sodium cyanate (B1221674) under alkaline conditions yields 1-Methylquinazoline-2,4-dione generis-publishing.com. Furthermore, reaction of N-methylanthranilic acid with thiophene-2-carboxylic acid can lead to a benzoxazinone (B8607429) intermediate, which subsequently reacts with amines to form quinazolinone derivatives semanticscholar.orgijpsonline.com. The synthesis of pyrano[3,2-c]quinolinedione, a quinazolinedione derivative, also starts from N-methylanthranilic acid researchgate.net. In general, 1-methylisatoic anhydride (B1165640), a cyclized product of N-methylanthranilic acid, is an important intermediate for synthesizing quinazolinones iosrphr.orgresearchgate.net.
Data Table: Selected Cyclization Products from N-Methylanthranilic Acid
| Product Type | Precursor & Reaction Conditions | Reference |
| 4,1-Benzoxazepine | N-alkylation with α-chloroacid followed by intramolecular cyclization | nih.govresearchgate.net |
| 1-Methylquinazoline-2,4-dione | Reaction with sodium cyanate under alkaline conditions | generis-publishing.com |
| Quinazolinones | Via 1-methylisatoic anhydride intermediate | iosrphr.orgresearchgate.net |
| Pyrano[3,2-c]quinolinedione | Multi-step synthesis starting from N-methylanthranilic acid | researchgate.net |
Aromatic Ring Functionalization and Substitution Reactions
The aromatic ring of N-methylanthranilic acid can undergo various functionalization and substitution reactions, though electrophilic substitution may occur with difficulty in certain conditions concordia.ca. For instance, N-methylanthranilic acid can undergo bromination reactions concordia.ca. The presence of both activating (amine) and deactivating (carboxylic acid) groups on the aromatic ring influences its reactivity towards electrophilic and nucleophilic aromatic substitution. While specific detailed mechanisms for diverse aromatic functionalization beyond bromination are less extensively documented in immediate search results, its structural similarity to other substituted anilines and benzoic acids suggests potential for reactions such as nitration, sulfonation, and halogenation under appropriate conditions, albeit with regioselectivity influenced by the interplay of its substituents.
Solution-Phase Acid-Base Equilibria
Macroscopic and Microscopic Protonation Equilibria
N-Methylanthranilic acid is an ampholyte, containing both acidic (carboxylic acid) and basic (secondary amine) groups, allowing it to exist in various protonation states in solution researchgate.netresearchgate.net. Its acid-base chemistry can be characterized by macroscopic and microscopic dissociation constants researchgate.netnih.gov.
Beyond macroscopic constants, understanding the microscopic protonation equilibria is crucial, especially for amphoteric molecules like N-methylanthranilic acid, where tautomeric forms (unionized vs. zwitterionic) can coexist researchgate.netresearchgate.net. Studies have evaluated the tautomerization constant (Kz), which describes the equilibrium between the unionized form and the zwitterionic form researchgate.netnih.gov. For N-methylanthranilic acid, the highest value of log10 Kz (1.31 ± 0.04) has been observed among anthranilic acid derivatives, indicating that in aqueous solution around its isoelectric point, N-methylanthranilic acid predominantly exists in its zwitterionic form researchgate.netnih.gov. The microscopic constants (k11, k12, k21, k22) provide a more detailed insight into the protonation sequence of individual functional groups researchgate.netresearchgate.netnih.govscience.gov.
Data Table: N-Methylanthranilic Acid Protonation Constants
| Constant Type | Value | Conditions (if specified) | Reference |
| pKa (overall) | 5.34 | 25°C | lookchem.comguidechem.com |
| pKa (Strongest Acidic) | 4.85 | (ChemAxon computation) | hmdb.ca |
| pKa (Strongest Basic) | 1.97 | (ChemAxon computation) | hmdb.ca |
| log10 Kz (tautomerization) | 1.31 ± 0.04 | Aqueous solution | researchgate.netnih.gov |
Tautomeric Forms and Equilibrium Constants (e.g., Zwitterionic Species)
N-Methylanthranilic acid, similar to other anthranilic acid derivatives, can exist in different tautomeric forms, notably a neutral (unionized) form and a zwitterionic form nih.govnih.gov. The zwitterionic form results from the proton transfer from the carboxyl group to the amino group, leading to a protonated amine and a deprotonated carboxylate. In aqueous solutions, particularly around its isoelectric point, N-Methylanthranilic acid predominantly exists in its zwitterionic form nih.govresearchgate.net.
The equilibrium between the unionized and zwitterionic forms is characterized by the tautomerization constant, Kz nih.govnih.gov. This constant can be evaluated using UV-VIS spectrometry, which exploits the spectral differences between the zwitterionic form (observed at the isoelectric pH in aqueous solution) and the unionized form (formed in organic solvents with low dielectric constants) nih.govnih.gov. Studies have shown that N-Methylanthranilic acid exhibits a higher tautomerization constant compared to anthranilic acid and N-phenylanthranilic acid nih.govnih.gov. Specifically, the logarithm of the tautomerization constant (log₁₀ Kz) for N-Methylanthranilic acid has been reported as 1.31 ± 0.04 nih.govnih.govresearchgate.net. This indicates a strong preference for the zwitterionic form in solution, attributed to the favorable positioning and strong interaction between the amino and carboxyl groups nih.gov.
The macro-dissociation constants (pKa₁ and pKa₂) for N-Methylanthranilic acid, determined via potentiometric titration, are 2.86 ± 0.01 and 4.69 ± 0.03, respectively nih.govnih.govresearchgate.net. These values contribute to understanding the acid-base chemistry and the distribution of different species in solution.
Table 1: Tautomeric and Dissociation Constants for N-Methylanthranilic Acid
| Constant | Value | Method | Source |
| log₁₀ Kz | 1.31 ± 0.04 | UV-VIS Spectrometry | nih.govnih.gov |
| pKa₁ | 2.86 ± 0.01 | Potentiometric Titration | nih.govnih.gov |
| pKa₂ | 4.69 ± 0.03 | Potentiometric Titration | nih.govnih.gov |
Formation of Complex Organic Structures
N-Methylanthranilic acid serves as a versatile building block in the synthesis of various complex organic structures, including specialized molecular probes and natural product analogues.
Synthesis of N-Methylanthranilic Acid-Labeled Glycoprobes for Molecular Assays
N-Methylanthranilic acid (N-MANT) has been effectively employed as a fluorescent label for carbohydrates, enabling the synthesis of glycoprobes for fluorescence-based screening assays cornell.edursc.orgrsc.orgcornell.edu. This strategy involves labeling carbohydrates at their anomeric position with N-MANT cornell.edursc.orgcornell.edu. Such glycoprobes are valuable tools for studying carbohydrate-protein interactions, which are crucial in many pathophysiological processes rsc.org.
For example, N-MANT-labeled xylose, maltose, and lactose (B1674315) have been synthesized as proof-of-concept molecules rsc.org. These labeled disaccharides are suitable for use in binding and competition assays, monitored by techniques such as Fluorescence Polarization (FP) and Förster Resonance Energy Transfer (FRET) rsc.org. The synthetic approach often involves an ethanolamine (B43304) tether attached to the anomeric position of the carbohydrate, facilitating the labeling process rsc.org. The use of N-methylisatoic anhydride, a readily available chemical precursor, makes large-scale synthesis of these probes feasible rsc.org. This strategy offers advantages in its applicability to a wide range of simple sugars and oligosaccharides, providing a robust method for generating fluorescent glycotools for drug discovery efforts targeting carbohydrate-protein interactions rsc.orgcornell.edu.
Precursor in the Synthesis of Natural Product Analogues
N-Methylanthranilic acid acts as a key precursor in the biosynthesis and synthetic routes of several natural products and their analogues, particularly various alkaloids. For instance, in the biosynthesis of acridone alkaloids in plants like Ruta graveolens, N-methylanthranilate is an intermediate synthesized from anthranilate via an enzyme called anthranilate N-methyl transferase (NMT) researchgate.net. This methylation step is critical for diverting metabolic flux into the acridone alkaloid pathway researchgate.net.
Beyond biosynthesis, N-Methylanthranilic acid is utilized in the chemical synthesis of complex natural products. Evodiamine, an alkaloid found in Evodia rutaecarpa, can be synthesized using N-Methylanthranilic acid unigoa.ac.in. One reported method involves heating N-Methylanthranilic acid with thionyl chloride to form an unstable sulfinamide anhydride, which then reacts with 3,4-dihydro-β-carboline to yield Evodiamine unigoa.ac.in. Another synthetic approach for Evodiamine involves the reaction of dihydrocarboline with N-Methylanthranilic acid under direct imine acylation conditions, employing reagents like propylphosphoric acid anhydride (T3P) unigoa.ac.in.
Furthermore, N-Methylanthranilic acid has been incorporated into the synthesis of quinolactacin A2, a 3-acyltetramic acid natural product uni-bayreuth.de. The 4-O-acylation of a tetramic acid derivative with N-Methylanthranilic acid is a step in this synthesis, followed by an acyl rearrangement and cyclization to form the final natural product uni-bayreuth.de.
Advanced Spectroscopic and Structural Characterization
Vibrational Spectroscopy Applications
Vibrational spectroscopy probes the molecular vibrations of a compound, offering a fingerprint unique to its structure.
FTIR spectroscopy is a powerful technique for identifying the functional groups present in N-methylanthranilic acid. The spectrum is characterized by several key absorption bands. The N-H stretching vibration is typically observed in the region of 3324-3240 cm⁻¹. rptu.de The presence of the carboxylic acid group is confirmed by the C=O stretching band, which appears around 1660-1637 cm⁻¹, and the C-O stretching vibration, identified at approximately 1233 cm⁻¹. rptu.desemanticscholar.org Additionally, C-H stretching vibrations from the aromatic ring and the methyl group are evident at 2923 and 2854 cm⁻¹. rptu.de The structural integrity of the molecule is further supported by the presence of a C-N stretching vibration at about 1252 cm⁻¹. semanticscholar.org
Table 1: Characteristic FTIR Peaks of N-Methylanthranilic Acid
| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |
|---|---|---|
| N-H Stretch | 3324 - 3240 | rptu.de |
| C-H Stretch (Aromatic & Aliphatic) | 2923, 2854 | rptu.de |
| C=O Stretch (Carboxylic Acid) | 1660 - 1637 | rptu.desemanticscholar.org |
| C=N Stretch | 1588 | semanticscholar.org |
| C-N Stretch | 1252 | semanticscholar.org |
| C-O Stretch | 1233 | rptu.de |
| C-S Stretch (in derivatives) | 706 | semanticscholar.org |
Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and the skeletal structure of the molecule. Studies on N-methylanthranilic acid and its derivatives reveal characteristic Raman bands. For instance, in studies of oligo(N-methylanthranilic acid) films, Raman spectra confirm the formation of quinoid units at higher potentials, a characteristic feature of substituted polyanilines. researchgate.net This indicates that the molecular structure is altered during electrochemical processes, which can be effectively monitored using this technique. researchgate.net The analysis of Raman spectra, often in conjunction with theoretical density functional theory (DFT) calculations, allows for a detailed assignment of vibrational modes. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for elucidating the precise connectivity and chemical environment of atoms within a molecule.
The ¹H NMR spectrum of N-methylanthranilic acid provides a clear map of the proton environments. spectrabase.com The proton of the carboxylic acid group (-COOH) is typically observed as a broad singlet at a downfield chemical shift, around 10.1 ppm when measured in CDCl₃. chemicalbook.com The aromatic protons on the benzene (B151609) ring appear as a series of multiplets between 6.5 and 7.9 ppm. chemicalbook.com Specifically, the proton ortho to the carboxylic acid group and meta to the amino group often resonates at the most downfield position in this region. The methyl group (-CH₃) attached to the nitrogen atom gives rise to a distinct singlet at approximately 2.84 ppm in DMSO-d₆ and 2.839 ppm in CDCl₃. chemicalbook.com
Table 2: ¹H NMR Chemical Shifts for N-Methylanthranilic Acid
| Proton Assignment | Chemical Shift (ppm) in CDCl₃ | Chemical Shift (ppm) in DMSO-d₆ | Reference |
|---|---|---|---|
| -COOH | 10.1 | - | chemicalbook.com |
| Aromatic H | 7.809, 7.379, 6.71, 6.57 | 7.816, 7.387, 6.687, 6.575 | chemicalbook.com |
| N-CH₃ | 2.839 | 2.842 | chemicalbook.com |
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of N-methylanthranilic acid. The carbonyl carbon of the carboxylic acid group is typically found at the most downfield position, often above 160 ppm. For example, in a derivative, the C=O carbon appears at 161.57 ppm. iosrphr.org The carbons of the aromatic ring resonate in the range of approximately 110 to 150 ppm. iosrphr.org The carbon of the N-methyl group is observed at a much higher field, for instance, at 32.9 ppm in a derivative. semanticscholar.org These studies, sometimes supported by 2D NMR techniques like HSQC and HMBC, allow for the unambiguous assignment of all carbon signals. researchgate.net
Table 3: Representative ¹³C NMR Chemical Shifts for N-Methylanthranilic Acid Derivatives
| Carbon Assignment | Chemical Shift (ppm) | Reference |
|---|---|---|
| C=O (Carboxylic Acid/Amide) | 161.57 | iosrphr.org |
| Aromatic C (C-N) | 150.85 | iosrphr.org |
| Aromatic C | 140.49, 135.03, 128.97, 128.87, 122.92, 115.57, 113.47 | iosrphr.org |
| N-CH₃ | 30.64 | iosrphr.org |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy is used to study the electronic transitions within a molecule upon absorption of ultraviolet or visible light. rsc.org The absorption of this energy promotes electrons from lower energy ground states to higher energy excited states. ubbcluj.ro The UV-Vis spectrum of N-methylanthranilic acid is characterized by distinct absorption bands that arise from π→π* and n→π* electronic transitions within the aromatic ring and the carbonyl group. elte.hu
In an aqueous buffer solution, N-methylanthranilic acid exhibits an absorption maximum at approximately 341 nm. nih.gov This is a red shift compared to anthranilic acid, which is attributed to the electron-donating effect of the methyl group. nih.gov Another, less distinct, absorption band is observed at around 247 nm. nih.gov The molecule is known to be highly fluorescent, a property that is enhanced upon exposure to UV-A radiation, which can be utilized for its detection. islandscholar.ca The study of its UV-Vis spectrum is also crucial for understanding its tautomeric equilibria in different solvents, as the spectral characteristics differ between the zwitterionic and unionized forms. nih.gov
Table 4: UV-Vis Absorption Maxima for N-Methylanthranilic Acid
| Solvent/Conditions | λmax (nm) | Reference |
|---|---|---|
| Britton–Robinson buffer | 341 | nih.gov |
| Aqueous Solution | ~247 | nih.gov |
X-ray Crystallography for Solid-State Structure Determination
The three-dimensional arrangement of N-Methylanthranilic acid in the solid state has been elucidated through single-crystal X-ray diffraction studies. These investigations reveal the precise bond lengths, bond angles, and intermolecular interactions that govern the crystal packing.
In a different context, the inclusion complex of N-Methylanthranilic acid with β-cyclodextrin has also been analyzed using X-ray crystallography. nih.gov This study revealed a 2:1 complex between β-cyclodextrin and N-Methylanthranilic acid, crystallizing in the triclinic system with space group P1. nih.gov The N-Methylanthranilic acid molecule is sandwiched between two β-cyclodextrin units in a head-to-head channel-type structure. nih.gov This arrangement is stabilized by an extensive network of hydrogen bonds between the cyclodextrin (B1172386) molecules. nih.gov
While the crystal structure of N-Methylanthranilic acid itself has been determined, research has also explored its derivatives and complexes. For instance, the reaction of N-Methylanthranilic acid with organoaluminium reagents has been studied, though a qualitative analysis suggested the formation of a tetrameric structure without full characterization by X-ray crystallography. cam.ac.uk
The crystallographic data for the inclusion complex of N-Methylanthranilic acid with β-cyclodextrin is summarized in the table below.
| Crystal Data | |
| Formula | C₅₈H₈₈N₂O₃₈ |
| Crystal System | Triclinic |
| Space Group | P1 |
| Unit Cell Dimensions | a = 15.2773(15) Å, b = 15.4710(15) Å, c = 17.9627(18) Å |
| α = 99.632(5)°, β = 113.416(5)°, γ = 102.818(5)° | |
| Volume | 3658.8(6) ų |
| Z | 2 |
Data sourced from a study on the inclusion complex of cyclomaltoheptaose (beta-cyclodextrin) with N-methylanthranilic acid. nih.gov
Mass Spectrometry for Molecular Identification and Fragmentation Analysis
Mass spectrometry is a critical analytical technique for confirming the molecular weight of N-Methylanthranilic acid and for elucidating its structure through fragmentation analysis. The nominal molecular weight of N-Methylanthranilic acid (C₈H₉NO₂) is approximately 151.16 g/mol . nih.gov
Electron ionization (EI) mass spectrometry of N-Methylanthranilic acid results in the formation of a molecular ion (M⁺˙) at a mass-to-charge ratio (m/z) of 151. The fragmentation pattern of this molecular ion provides valuable structural information. Common fragmentation pathways involve the loss of small neutral molecules or radicals.
Analysis of the mass spectrum of N-Methylanthranilic acid reveals several key fragment ions. The fragmentation of related compounds, such as N-acyl derivatives, can also provide insights into the behavior of the parent molecule in the mass spectrometer. For instance, studies on methyl esters of N-methyl-N-(trifluoroacetyl)aminobenzoic acid show characteristic fragmentation patterns, including the formation of nitrilium cations. nist.gov
The mass spectrum of N-Methylanthranilic acid typically shows a prominent molecular ion peak. The fragmentation can proceed through various pathways, including the loss of a hydroxyl radical (•OH) from the carboxylic acid group, the loss of a methyl radical (•CH₃) from the N-methyl group, or the loss of a carboxyl group (•COOH).
The table below summarizes some of the significant ions observed in the mass spectrum of N-Methylanthranilic acid and their proposed assignments.
| m/z | Proposed Fragment Ion | Description of Loss from Molecular Ion (m/z 151) |
| 151 | [C₈H₉NO₂]⁺˙ | Molecular Ion |
| 134 | [C₈H₈NO]⁺ | Loss of •OH |
| 133 | [C₈H₇NO]⁺˙ | Loss of H₂O |
| 106 | [C₇H₈N]⁺ | Loss of •COOH |
| 91 | [C₆H₅N]⁺˙ | Loss of CO₂ and CH₃• |
Data interpreted from typical fragmentation patterns of aromatic carboxylic acids and amines and available mass spectral data. nist.govmassbank.eumassbank.eu
Computational Chemistry and Theoretical Investigations
Quantum Mechanical (QM) and Hybrid QM/MM Methodologies
Quantum mechanical methods are fundamental to the theoretical study of N-Methylanthranilic Acid, offering precise calculations of its electronic properties and conformational landscape.
Density Functional Theory (DFT) is a primary computational method used to investigate the electronic structure and reactivity of N-Methylanthranilic Acid. sdmcujire.innih.govscispace.com Theoretical calculations using the DFT method, specifically with the B3LYP functional and a 6-311++G(d,p) basis set, have been employed to analyze the molecule. researchgate.net Such calculations are crucial for understanding the distribution of vibrational modes through normal coordinate analysis (NCA) and for analyzing the nature of both intermolecular and intramolecular hydrogen bonds via Natural Bond Orbital (NBO) analysis and Quantum Theory of Atoms in Molecules (QTAIM). researchgate.net
DFT has also been utilized to calculate the microdissociation constants (pK) of N-Methylanthranilic Acid and related aromatic amino acids. researchgate.net These studies, employing a conductor-like polarizable continuum model (CPCM) to simulate aqueous solutions, show that certain functionals and basis sets can accurately predict these experimental values. researchgate.net The results indicate that in an aqueous solution near its isoelectric point, N-Methylanthranilic Acid predominantly exists in its zwitterionic form. researchgate.netnih.gov In fact, the highest tautomerization constant (Kz) value, which describes the equilibrium between the unionized and zwitterionic forms, was observed for N-Methylanthranilic Acid (log10 Kz = 1.31 ± 0.04), further supporting the prevalence of the zwitterionic species. researchgate.netnih.govscience.gov
| Parameter | Method | Reported Value | Reference |
|---|---|---|---|
| log10 Kz | UV-VIS Spectrometry (Kz method) | 1.31 ± 0.04 | researchgate.netnih.govscience.gov |
| pKa1 (N-phenylanthranilic acid) | Yasuda-Shedlovsky extrapolation | 2.86 ± 0.01 | researchgate.netscience.gov |
| pKa2 (N-phenylanthranilic acid) | Yasuda-Shedlovsky extrapolation | 4.69 ± 0.03 | researchgate.netscience.gov |
| pK12 and pK22 | DFT (CPCM) | Calculated | researchgate.net |
Understanding the three-dimensional structure and flexibility of N-Methylanthranilic Acid is crucial for predicting its interactions. Potential energy surface scan analyses have been performed to identify the most stable conformer of the molecule. researchgate.net Such studies are foundational for more complex simulations.
Molecular dynamics (MD) simulations have been employed to study peptides containing N-methylated amino acids, which provides a model for understanding the behavior of N-Methylanthranilic Acid derivatives. nih.gov These simulations, performed in explicit solvent environments like water, reveal how interactions with solvent molecules can influence the peptide's structure, often leading to the formation of β-strand structures. nih.govpwr.edu.pl For instance, peptides containing N-methylated alanine (B10760859) residues were shown to populate helical structures without hydrogen bonds, which are stabilized by carbonyl-carbonyl interactions. nih.gov The study of N-methylated peptides as inhibitors of polyglutamine aggregation also highlights the importance of conformational states, where the inhibitor acts on targets in a specific polyproline II (PPII)-like conformation. nih.govacs.org
In Silico Modeling of Molecular Interactions
In silico models are essential for predicting how N-Methylanthranilic Acid and its analogues might interact with biological targets, guiding the synthesis of new functional molecules.
Molecular docking is a computational technique used to predict the binding orientation and affinity of a molecule to a target protein. Numerous studies have utilized this method for N-Methylanthranilic Acid derivatives. For example, in silico evaluations of N-methylanthranilate esters were conducted to understand their anti-inflammatory, antinociceptive, anxiolytic, and antidepressant activities through molecular docking. nih.gov
In other research, derivatives of N-Methylanthranilic Acid were synthesized and subjected to docking studies to evaluate their potential as antitubercular and anticancer agents. semanticscholar.orgijpsonline.comijpsonline.comasianpubs.org In one such study, quinazolin-4-one hybrids derived from N-Methylanthranilic Acid were docked against the penicillin-binding protein 2a of Mycobacterium tuberculosis H37Rv. semanticscholar.orgijpsonline.com The results showed that the derivatives had a good affinity for the protein, with one compound exhibiting a significant interaction energy (ΔG) of -4.2 kcal/mol. semanticscholar.orgijpsonline.com Another study on different quinazolinone derivatives designed as anticancer agents reported high binding affinities with glide scores of -7.19 and -7.027 Kcal/mol against the p38alpha protein structure. asianpubs.orgresearchgate.net
| Derivative Class | Target Protein | Docking Score | Potential Application | Reference |
|---|---|---|---|---|
| N-methylanthranilate esters | Various pharmacological targets | High Score (unspecified) | Anti-inflammatory, anxiolytic, etc. | nih.gov |
| 1-Methyl-3-(4-Substituted phenyl-1,3-thiazol-2-yl)-2-(thiophen-2-yl)-2,3-dihydroquinazolin-4(1H)-one (5Ff6) | Penicillin-binding protein 2a (6Q9N) | ΔG = -4.2 kcal/mol | Antitubercular | semanticscholar.orgijpsonline.com |
| 1-Methyl-3-(4-Substituted phenyl-1,3-thiazol-2-yl)-2-(pyridin-3-yl)-2,3-dihydroquinazolin-4(1H)-ones | p38alpha (3GC7) | Glide Score = -7.19 Kcal/mol | Anticancer (Colorectal) | asianpubs.orgresearchgate.net |
| 1-Methyl-3-(4-Substituted phenyl-1,3-thiazol-2-yl)-2-(pyridin-3-yl)-2,3-dihydroquinazolin-4(1H)-ones | p38alpha (3GC7) | Glide Score = -7.027 Kcal/mol | Anticancer (Colorectal) | asianpubs.orgresearchgate.net |
Theoretical methods can predict the most likely pathways for chemical reactions. N-Methylanthranilic Acid is a key starting material for the synthesis of various heterocyclic compounds, such as quinazolin-4-ones and 1,4-benzodiazepine-3,5-diones. semanticscholar.orgcore.ac.uk Computational studies can help elucidate the mechanisms of these complex reactions. For instance, the synthesis of 1-Methyl-2-(thiophen-2-yl)-1,2-dihydro-4H-3,1-Benzoxazin-4-one is an intermediate step in forming more complex hybrids. semanticscholar.orgijpsonline.com
Studies on the decarboxylation of substituted anthranilic acids have shown that the reaction rate is facilitated by high electron density on the aromatic ring and that the maximum rate occurs at a specific pH relative to the isoelectric point. cdnsciencepub.com While this study focused on 4-methyl and 4-methoxy derivatives, the mechanistic principles, involving the protonation of the aromatic ring, are relevant for understanding the reactivity of N-Methylanthranilic Acid. cdnsciencepub.com Furthermore, the electropolymerization of N-Methylanthranilic Acid has been reported, forming thin films with distinct oxidation states, providing another area where computational modeling could predict reaction pathways and polymer structures. researchgate.net
Theoretical Prediction and Correlation of Spectroscopic Parameters
Computational chemistry allows for the prediction of spectroscopic data, which can be correlated with experimental measurements to confirm molecular structures and understand vibrational properties. For N-Methylanthranilic Acid, theoretical FT-IR and FT-Raman spectra have been computed and compared with experimental data. researchgate.net This correlation is vital for the accurate assignment of vibrational modes. researchgate.net The computational results are used to perform a detailed interpretation of the experimental spectra. pwr.edu.pl Similarly, theoretical calculations of ¹H and ¹³C NMR spectra for N-Methylanthranilic Acid and its derivatives are available and can be compared against experimental data to validate structural assignments. chemicalbook.com
Biosynthesis and Metabolic Pathways
Role as a Precursor in Secondary Metabolite Biosynthesis
N-methylanthranilic acid serves as a key building block in the biosynthesis of several classes of secondary metabolites, which are specialized compounds that are not directly involved in the normal growth, development, or reproduction of an organism but often have important ecological functions.
In the common rue plant, Ruta graveolens, N-methylanthranilic acid is a well-established precursor for the biosynthesis of acridone (B373769) alkaloids. nih.govncats.io These compounds are a significant class of alkaloids found primarily in the Rutaceae family. core.ac.uk Cell-free extracts from Ruta graveolens cell suspension cultures have been shown to synthesize 1,3-dihydroxy-N-methylacridone from N-methylanthranilic acid and malonyl-CoA. core.ac.uk This acridone is a key intermediate that leads to the formation of more complex acridone derivatives. core.ac.uk The N-methylation of anthranilic acid to form N-methylanthranilic acid is considered the first specific step in the acridone alkaloid biosynthetic pathway. ncats.iothieme-connect.com The entire process is initiated by the enzyme acridone synthase, which utilizes N-methylanthraniloyl CoA and malonyl-CoAs. researchgate.net
The formation of N-methylanthranilic acid is catalyzed by the enzyme anthranilate N-methyltransferase (ANMT). thieme-connect.comwikipedia.org This enzyme facilitates the transfer of a methyl group from S-adenosyl-L-methionine (SAM), the methyl donor, to the amino group of anthranilic acid. thieme-connect.comnih.gov The systematic name for this enzyme is S-adenosyl-L-methionine:anthranilate N-methyltransferase. wikipedia.org
Research on cell-free extracts from Ruta graveolens has shown that this N-methyltransferase exhibits optimal activity at a pH of 8.2 and does not require Mg2+ for its function. thieme-connect.com The enzyme demonstrates a high degree of specificity for anthranilate and does not methylate related compounds such as catechol, salicylate, or caffeate. researchgate.net This specificity underscores its dedicated role in channeling anthranilate from primary metabolism into the specialized pathway of acridone alkaloid biosynthesis. researchgate.netfrontiersin.org The reaction catalyzed by ANMT is a pivotal regulatory point, directing the metabolic flux away from tryptophan synthesis and towards the production of these alkaloids. researchgate.net
N-methylanthranilic acid and its derivatives are also integral to the biosynthesis of pyrrolobenzodiazepines (PBDs), a class of potent antitumor antibiotics produced by various actinomycetes. nih.govrsc.org The PBD structure is formed from the condensation of an anthranilate derivative and a proline derivative. rsc.org While the simplest PBDs may use anthranilic acid directly, more complex PBDs often incorporate modified precursors. rsc.org
In the biosynthesis of sibiromycin, for instance, the process starts with L-tryptophan, which is converted to 3-hydroxy-4-methylanthranilic acid. nih.govresearchgate.net This modified anthranilate is then recognized by the nonribosomal peptide synthetase (NRPS) enzymes that catalyze the formation of the diazepine (B8756704) ring. rsc.orgresearchgate.net The enterotoxin tilimycin, another PBD produced by Klebsiella oxytoca, is synthesized via a bimodular NRPS pathway involving the condensation of 3-hydroxyanthranilate and L-proline. acs.org These examples highlight the role of anthranilate derivatives, including N-methylated forms in some pathways, as crucial building blocks for the diverse structures of PBD natural products. rsc.orgrsc.org
Integration within Primary Metabolic Pathways
N-methylanthranilic acid biosynthesis is closely linked to primary metabolic pathways, which are essential for the basic survival of the organism. These connections highlight the metabolic grid where primary and secondary metabolism intersect.
The primary metabolic pathway most directly linked to N-methylanthranilic acid is the tryptophan biosynthesis pathway. frontiersin.orgnih.gov Anthranilate is a key intermediate in this pathway, which produces the essential amino acid L-tryptophan. frontiersin.orgfrontiersin.org The enzyme anthranilate synthase catalyzes the formation of anthranilate from chorismate. frontiersin.org
The N-methylation of anthranilate by ANMT represents a significant branch point, diverting this intermediate away from tryptophan production and into secondary metabolism. researchgate.netfrontiersin.org This diversion is a regulated process, ensuring a balance between the cell's need for primary metabolites like tryptophan and the production of specialized compounds like acridone alkaloids. frontiersin.org In engineered Corynebacterium glutamicum, for example, the heterologous expression of ANMT from Ruta graveolens successfully channeled anthranilate from the shikimate pathway to produce N-methylanthranilate. nih.govresearchgate.net
While the direct precursor for N-methylanthranilic acid is derived from the tryptophan pathway, there are broader metabolic connections to the phenylpropanoid pathway. nih.govpnas.org The phenylpropanoid pathway is responsible for synthesizing a wide variety of phenolic compounds from the amino acid phenylalanine. frontiersin.org
In the biosynthesis of certain complex natural products, precursors from both the tryptophan and phenylpropanoid pathways are utilized. For example, in the biosynthesis of avenacins in oats, N-methylanthranilic acid (from the tryptophan pathway) is used to acylate the triterpene backbone, while other avenacins are acylated with benzoic acid, a product of the phenylpropanoid pathway. nih.govpnas.org This demonstrates a metabolic convergence where intermediates from distinct primary metabolic routes are incorporated into the final structure of a secondary metabolite. Research has also shown that some enzymes involved in the later stages of avenacin biosynthesis can act on substrates from both pathways. pnas.org Furthermore, the biosynthesis of nudicaulins involves the fusion of an indole (B1671886) moiety (derived from the tryptophan pathway) with a flavonoid-like unit of phenylpropanoid origin. d-nb.info
Biotransformations and Metabolic Fate in Biological Systems
N-Methylanthranilic acid is subject to various biotransformation reactions within biological systems, including mammals, plants, and microorganisms. These transformations primarily involve hydrolysis of its esters and demethylation.
In mammals, the metabolic fate of compounds like methyl N-methylanthranilate, a common flavoring agent, provides insight into the metabolism of N-methylanthranilic acid. The primary metabolic pathway for methyl N-methylanthranilate in rats and humans is hydrolysis to N-methylanthranilic acid, which is then excreted in the urine. europa.eu N-demethylation to anthranilic acid also occurs, but to a lesser extent. europa.eu Studies with guinea pig liver microsomes have demonstrated that methyl N-methylanthranilate is hydrolyzed to N-methylanthranilic acid and also undergoes N-demethylation to methyl anthranilate. researchgate.net The subsequent N-demethylation of N-methylanthranilic acid to anthranilic acid is also observed in these liver microsomes. researchgate.net
The hydrolysis of these ester compounds is predominantly catalyzed by carboxylesterases found in various tissues, with the highest abundance in hepatocytes. researchgate.net The N-demethylation reactions, on the other hand, are mainly carried out by cytochrome P450 enzymes. researchgate.net
Microbial and Plant Metabolic Transformations
In the realm of microbial and plant metabolism, N-methylanthranilic acid is a key intermediate in the biosynthesis of various secondary metabolites.
Plant Transformations:
In plants, particularly from the Rutaceae family, N-methylanthranilic acid is a precursor for the synthesis of acridone alkaloids. ebi.ac.uk Cell-free extracts from Ruta graveolens cell suspension cultures can catalyze the N-methylation of anthranilic acid to form N-methylanthranilic acid, utilizing S-adenosyl-L-methionine as the methyl donor. ebi.ac.uk This N-methylation step is considered the first specific reaction in the biosynthetic pathway of acridone alkaloids. ebi.ac.uk
Furthermore, glycosyltransferases in plants can act on N-methylanthranilic acid. For instance, a glucosyltransferase from oat (Avena spp.) is capable of glycosylating N-methylanthranilic acid. nih.govnih.gov This process is part of the biosynthesis of avenacins, which are antimicrobial compounds. nih.gov The resulting N-methylanthraniloyl-β-D-glucopyranose can then act as an activated acyl donor for the acylation of the triterpene backbone. nih.gov
Microbial Transformations:
Certain microorganisms are also capable of metabolizing N-methylanthranilic acid and its derivatives. For example, Bacillus megaterium has been utilized for the N-demethylation of methyl N-methylanthranilate to produce methyl anthranilate, a valuable flavor compound. researchgate.net Some Streptomyces species have also been noted to metabolize N-methylanthranilic acid. nih.gov The biosynthesis of the microbial alkaloid 4-methyl-2-quinazolinamine in a Streptomyces species involves intermediates derived from the anthranilic acid pathway, though direct feeding studies with N-methylanthranilic acid did not lead to its isolation in this specific case. goettingen-research-online.de
Table 1: Examples of Plant Metabolic Transformations of N-Methylanthranilic Acid
| Plant Species | Enzyme/Pathway | Transformation Product | Reference |
|---|---|---|---|
| Ruta graveolens | N-methyltransferase | Acridone alkaloids | ebi.ac.uk |
| Avena spp. (Oat) | Glucosyltransferase (UGT74H5) | N-methylanthraniloyl-β-D-glucopyranose | nih.gov |
| Avena spp. (Oat) | SAD4 (Glucosyltransferase) | N-methylanthranilic acid glucoside | pnas.org |
Table 2: Examples of Microbial Metabolic Transformations of N-Methylanthranilic Acid Derivatives
| Microorganism | Substrate | Transformation | Product | Reference |
|---|---|---|---|---|
| Bacillus megaterium | Methyl N-methylanthranilate | N-demethylation | Methyl anthranilate | researchgate.net |
| Streptomyces sp. | Not specified | Metabolism | Not specified | nih.gov |
Enzymatic Hydrolysis and Demethylation Reactions
The enzymatic reactions of hydrolysis and demethylation are central to the metabolism of N-methylanthranilic acid and its esters.
Enzymatic Hydrolysis:
The hydrolysis of methyl N-methylanthranilate to N-methylanthranilic acid is a key metabolic step. This reaction is primarily catalyzed by carboxylesterases. researchgate.net In studies with guinea pig liver microsomes, the hydrolysis of methyl N-methylanthranilate to N-methylanthranilic acid was observed with an activity of 35 nmol/min/mg protein at a substrate concentration of 1000 µM. researchgate.net This hydrolytic activity was significantly inhibited by carboxylesterase inhibitors such as diisopropyl fluorophosphate, phenylmethylsulfonyl fluoride, and bis(p-nitrophenyl)phosphate. researchgate.net
Enzymatic Demethylation:
N-demethylation of N-methylanthranilic acid yields anthranilic acid. This reaction is catalyzed by cytochrome P450 enzymes. researchgate.net In guinea pig liver microsomes, the N-demethylase activity for N-methylanthranilic acid was found to be 3.9 nmol/min/mg protein at a substrate concentration of 1000 µM. researchgate.netresearchgate.net This activity was inhibited by SKF 525-A, a known inhibitor of cytochrome P450. researchgate.net
Additionally, peroxidase enzymes have been shown to catalyze the N-demethylation of methyl N-methylanthranilate. Various peroxidase preparations, including those from soybean, are capable of this N-dealkylation to produce methyl anthranilate. nih.govebi.ac.uk Soybean peroxidase, in particular, proved to be an efficient biocatalyst for this transformation. nih.gov
Table 3: Enzymatic Reactions Involving N-Methylanthranilic Acid and its Methyl Ester
| Enzyme Class | Specific Enzyme (Source) | Substrate | Reaction | Product | Reference |
|---|---|---|---|---|---|
| Carboxylesterase | Guinea Pig Liver Microsomes | Methyl N-methylanthranilate | Hydrolysis | N-Methylanthranilic Acid | researchgate.net |
| Cytochrome P450 | Guinea Pig Liver Microsomes | N-Methylanthranilic Acid | N-demethylation | Anthranilic Acid | researchgate.net |
| Peroxidase | Soybean Peroxidase | Methyl N-methylanthranilate | N-demethylation | Methyl Anthranilate | nih.gov |
Applications in Advanced Organic Synthesis and Materials Science
Strategic Building Block in Complex Organic Synthesis
In the realm of organic chemistry, N-methylanthranilic acid is valued as a key intermediate for producing a wide array of organic compounds. forecastchemicals.comchemicalbull.com Its bifunctional nature enables diverse chemical reactions, making it a foundational element for synthesizing valuable products across multiple industries. cymitquimica.com
Precursor in the Synthesis of Pharmaceutical Scaffolds
N-Methylanthranilic acid is a significant starting material in the synthesis of various pharmaceutical scaffolds, particularly heterocyclic compounds known for their biological activity. cymitquimica.comchemicalbull.comcore.ac.uk One of the most prominent applications is in the creation of quinazolinone alkaloids. iosrphr.org These structures are present in numerous natural and synthetic compounds that exhibit a wide range of pharmacological properties. iosrphr.orgnih.gov
The synthesis often involves the cyclization of N-methylanthranilic acid or its derivatives. For instance, it can be treated with reagents like thiophene-2-carboxylic acid to form a benzoxazinone (B8607429) intermediate, which is then reacted with various amines to yield a diverse library of quinazolinone derivatives. semanticscholar.org Another approach involves heating N-methylanthranilic acid with sodium cyanate (B1221674) under alkaline conditions to produce 1-Methylquinazoline-2,4-dione. generis-publishing.com Furthermore, N-methylanthranilic acid is used to create N-methylisatoic anhydride (B1165640), a key intermediate that reacts with amines to form substituted quinazolinones. iosrphr.org These synthetic routes highlight the compound's importance in building complex molecular frameworks that are central to drug discovery and development. core.ac.ukresearchgate.net
Intermediate for Dyes and Pigments (e.g., Azo Dyes)
The chemical industry utilizes N-methylanthranilic acid as an essential intermediate in the manufacturing of dyes and pigments. forecastchemicals.comchemicalbull.comchemicalbull.com Its aromatic structure is a key component for creating chromophores, the parts of a molecule responsible for its color. It is particularly noted for its role in the synthesis of azo dyes. forecastchemicals.com Azo dyes, characterized by the nitrogen-nitrogen double bond (-N=N-), represent the largest and most versatile class of organic colorants. researchgate.netjchemrev.com
The production process for azo dyes typically involves a two-stage reaction: diazotization followed by azo coupling. jchemrev.com While N-methylanthranilic acid itself can be part of the coupling component, its derivatives are crucial in this process. tsijournals.com The quality and purity of the resulting dyes, which are used extensively in the textile, paper, and plastics industries, depend heavily on the quality of the intermediates like N-methylanthranilic acid. chemicalbull.commdpi.com
Chemical Intermediate in Flavor and Fragrance Compound Production
N-Methylanthranilic acid serves as a precursor in the production of valuable flavor and fragrance compounds. cymitquimica.comgoogle.com Its most notable application in this sector is the synthesis of its methyl ester, Methyl N-methylanthranilate. google.comgoogle.com This ester is a key aromatic component found naturally in mandarin, neroli essential oil, and other citrus plants. google.comni.ac.rsebi.ac.uk
Methyl N-methylanthranilate is widely used in the perfume industry to create floral and fruity scents, particularly those mimicking jasmine and orange. google.comwikipedia.org It is also utilized to aromatize food and beverages. google.com The synthesis can be achieved through the esterification of N-methylanthranilic acid or the N-methylation of methyl anthranilate. google.com One industrial method involves reacting N-methylanthranilic acid with methanol (B129727). Another approach starts with isatoic anhydride, which is N-methylated and then reacted with an alcohol. google.com
Development of Functional Materials
Beyond its use in synthesizing discrete molecules, N-methylanthranilic acid is increasingly being explored for the creation of advanced functional materials, particularly polymers with specific electronic and structural properties.
Integration into Electropolymerized Films for Conductive Polymer Applications
N-Methylanthranilic acid can be electropolymerized to form thin, electroactive films on electrode surfaces. researchgate.netresearchgate.net This process involves the anodic oxidation of the monomer, leading to the formation of oligomeric or polymeric chains deposited on conductive substrates like glassy carbon or indium tin oxide electrodes. researchgate.net The resulting films, referred to as oligo(N-methylanthranilic acid) or oligo(NMAA), exhibit interesting electrochemical properties. researchgate.netresearchgate.net
Research has shown that these films possess three distinct oxidation states, similar to other substituted polyanilines. researchgate.net The presence of the carboxylic acid group directly attached to the polymer backbone is a key feature, confirmed by spectroscopic analysis. researchgate.net This functional group enhances the material's properties, potentially improving its processability and introducing new functionalities. mdpi.com While the films formed from N-methylanthranilic acid are typically thinner than those of related polymers like poly(N-methylaniline) under similar conditions, their unique structure makes them candidates for applications in electrochemical devices such as sensors or as components in other conductive polymer systems. researchgate.netiarjset.com
Incorporation into Advanced Polymeric Structures
N-Methylanthranilic acid is also incorporated into more complex polymeric structures to create materials with tailored properties. cam.ac.uk Its functional groups allow it to be used in the formation of various copolymers and composites. mdpi.com For instance, it can be reacted with organoaluminium reagents to form tetrameric molecular clusters, creating large, well-defined 16-membered rings. cam.ac.uk These structures showcase its ability to direct the assembly of advanced, hybrid organic-inorganic materials. cam.ac.uk
Furthermore, the principles of polymerizing anthranilic acid derivatives are applied to create functional composites. Polymers of anthranilic acid (a closely related compound) are used to form 3D matrices for incorporating nanoparticles or for metal ion complexation. mdpi.com The carboxylic acid and amine groups provide sites for chelation and further chemical modification. mdpi.com By extension, N-methylanthranilic acid offers similar potential for creating advanced polymeric materials where its specific structure can influence solubility, conductivity, and the ability to bind other chemical species, making it a valuable component in the design of functional polymers for a range of technological applications. mdpi.comacs.org
Interactive Data Table: Applications of N-Methylanthranilic Acid
| Field | Application | Key Intermediate/Product | Research Finding | Citations |
| Organic Synthesis | Pharmaceutical Scaffolds | Quinazolinone Alkaloids, N-Methylisatoic Anhydride | Serves as a precursor for biologically active heterocyclic compounds through various cyclization reactions. | core.ac.ukiosrphr.orgsemanticscholar.orggeneris-publishing.com |
| Dyes and Pigments | Azo Dyes | Acts as a crucial intermediate for chromophore synthesis, particularly for the versatile azo class of colorants. | forecastchemicals.comchemicalbull.comchemicalbull.comtsijournals.com | |
| Flavors and Fragrances | Methyl N-methylanthranilate | Used to synthesize a key aroma compound found in citrus and used widely in perfumes and food. | cymitquimica.comgoogle.comgoogle.comni.ac.rs | |
| Materials Science | Conductive Polymers | Electropolymerized Films (oligoNMAA) | Can be electropolymerized to form thin, electroactive films with three distinct oxidation states. | researchgate.netresearchgate.netwiley-vch.de |
| Advanced Polymers | Organo-Aluminium Clusters, Copolymers | Reacts to form complex molecular clusters and can be incorporated into copolymers for tailored properties. | mdpi.comcam.ac.uk |
Environmental Fate and Degradation Studies
Photolytic Degradation Pathways
N-Methylanthranilic acid (NMAA) is subject to degradation upon exposure to ultraviolet (UV) radiation, a process with significant implications for its environmental persistence. Studies have primarily focused on its formation as a photolytic intermediate of certain pesticides and its subsequent photo-induced transformations.
N-Methylanthranilic acid has been identified as a highly fluorescent intermediate in the UV-A photolysis of the organophosphate insecticide Azinphos-methyl (AZM). nih.govresearchgate.net Upon absorption of UV-A radiation, AZM undergoes a detailed photolysis mechanism that involves two main pathways. One of these pathways leads to the formation of NMAA as a transient species, which is responsible for a significant fluorescence enhancement observed during the degradation of AZM. nih.govresearchgate.net This intermediate is not photochemically stable and undergoes subsequent photolysis into other products. nih.govresearchgate.net The identity of NMAA as the fluorescent intermediate has been confirmed through fluorescence spectroscopy. nih.govresearchgate.net
The formation of NMAA from the photolysis of pesticides like AZM highlights a potential environmental source of this compound. The initial photoproducts of AZM degradation are outlined in the table below.
Table 1: Key Intermediates and Products in the UV-A Photolysis of Azinphos-methyl
| Compound | Role in Photolysis | Detection Method |
|---|---|---|
| N-Methylanthranilic acid | Highly fluorescent intermediate | Fluorescence Spectroscopy |
| Benzazimide | Major final photoproduct | ¹H NMR Spectroscopy, HPLC |
| Aniline | Final stable photoproduct | - |
Data compiled from references nih.govresearchgate.net.
Research on the photochemistry of anthranilic acid derivatives suggests that the solvent environment can significantly influence the photolytic pathway and the quantum yields of the reactions. For NMAA, methyl substitution has been shown to affect its solvatochromic properties and reduce the fluorescence quantum yields in both methanol (B129727) and chloroform (B151607) by approximately 40% compared to the parent compound, anthranilic acid. acadiau.ca The quantum efficiency for the disappearance of related compounds has been observed to decrease with an increase in solvent polarity. researchgate.net
The photolytic process is believed to proceed through excited states, and for some related aromatic compounds, the formation of radical intermediates has been proposed. researchgate.net Further research is required to fully elucidate the specific intermediates and reaction kinetics of the direct photolysis of NMAA in various environmental compartments.
Biotransformation and Biodegradation Processes in Environmental Systems
Information regarding the direct microbial degradation of N-Methylanthranilic acid in environmental systems such as soil and water is limited. However, studies on related compounds provide insights into potential biotransformation pathways.
One significant pathway for the biotransformation of N-methylated compounds is N-demethylation. A study on the microbial transformation of the related compound, N-methyl methyl anthranilate, demonstrated that the topsoil-isolated bacterium Bacillus megaterium is capable of N-demethylation to produce methyl anthranilate. nih.govresearchgate.net This suggests that microbial N-demethylation could be a potential biotransformation process for NMAA in soil environments, which would convert it to anthranilic acid.
Furthermore, the biodegradation of the core anthranilic acid structure has been documented. Bacteria are known to degrade anthranilate through various pathways, often initiating the process with dioxygenase-catalyzed conversion to catechol, which is then further broken down. nih.govresearchgate.net This indicates that if NMAA is demethylated to anthranilic acid, subsequent biodegradation of the resulting molecule is plausible.
In mammalian systems, the metabolism of methyl N-methylanthranilate involves hydrolysis to N-Methylanthranilic acid, which can then undergo N-demethylation to form anthranilic acid. researchgate.net While not directly representative of environmental microbial processes, this metabolic route in mammals further supports the potential for N-demethylation as a key biotransformation step.
Advanced Analytical Methodologies for Environmental Monitoring
The detection and quantification of N-Methylanthranilic acid in environmental samples necessitate sensitive and selective analytical methods. Techniques based on chromatography coupled with mass spectrometry are well-suited for this purpose.
High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is a powerful tool for the analysis of NMAA in aqueous samples. This technique offers high sensitivity and specificity, allowing for the detection of trace levels of the compound in complex matrices like river water and wastewater. nih.govnih.gov The use of ultra-high-performance liquid chromatography (UHPLC) can further enhance separation efficiency and reduce analysis time. nih.gov
For soil and sediment samples, Gas Chromatography-Mass Spectrometry (GC-MS) is a viable analytical approach. nih.govnih.gov Sample preparation for GC-MS analysis typically involves an extraction step, such as microwave-assisted extraction (MAE) or accelerated solvent extraction (ASE), to isolate the analyte from the solid matrix. nih.govnih.gov
Solid-phase extraction (SPE) is a common and effective technique for the pre-concentration and cleanup of NMAA from environmental water samples prior to chromatographic analysis. acadiau.canih.govemerypharma.com Various sorbent materials can be employed in SPE to retain the analyte of interest while removing interfering matrix components.
The validation of these analytical methods is crucial to ensure the accuracy and reliability of the data. Method validation typically involves assessing parameters such as linearity, accuracy, precision, limits of detection (LOD), and limits of quantification (LOQ). nih.govchromatographytoday.comresearchgate.net
Table 2: Analytical Techniques for the Determination of N-Methylanthranilic Acid and Related Compounds in Environmental Samples
| Analytical Technique | Sample Matrix | Sample Preparation | Key Advantages |
|---|---|---|---|
| HPLC-MS/MS | Water | Solid-Phase Extraction (SPE) | High sensitivity and specificity |
| UHPLC-MS/MS | Water, Wastewater | Solid-Phase Extraction (SPE) | Faster analysis, improved resolution |
| GC-MS | Soil, Sediment | Microwave-Assisted Extraction (MAE), Accelerated Solvent Extraction (ASE) | Suitable for volatile and semi-volatile compounds in solid matrices |
This table provides a summary of common analytical approaches.
Q & A
How is the pKa of N-Methylanthranilic Acid determined in different solvent systems?
Basic Experimental Design
The pKa of N-Methylanthranilic Acid is determined via potentiometric titration in controlled ionic strength conditions (e.g., 0.15 mol dm⁻³ KCl to mimic physiological conditions). Titrations are performed using KOH as the titrant, with pH measurements spanning pH 2.0–12.0. For mixed solvent systems (e.g., methanol-dioxane-acetonitrile/water), the glass electrode is calibrated using HCl/KOH solutions, and pKa values are corrected for solvent-specific Nernst parameters. Triplicate measurements ensure reproducibility, and data are analyzed using polynomial equations to account for solvent dielectric effects .
What role does N-Methylanthranilic Acid play in acridone alkaloid biosynthesis?
Advanced Biochemical Pathway
N-Methylanthranilic Acid is a precursor in the biosynthesis of 1,3-dihydroxy-N-methylacridone , a key intermediate in acridone alkaloid formation. In Ruta graveolens cell-free systems, it reacts with malonyl-CoA in an ATP-dependent reaction. The process involves enzymatic activation by anthranilate N-methyltransferase (RgANMT) and may produce transient intermediates like N-methylanthraniloyl-CoA. This pathway is critical for studying plant secondary metabolites and their pharmacological applications .
How can enzymatic methylation of anthranilic acid be optimized for producing N-Methylanthranilic Acid?
Advanced Methodological Optimization
Enzymatic methylation using RgANMT can be enhanced by coupling with a SAM (S-adenosylmethionine) regeneration system . This involves ATP, methionine, and cofactors like Mg²⁺, ensuring continuous SAM supply. Optimizing molar ratios of anthranilic acid to SAM (e.g., 1:1.2) and maintaining pH 7.5–8.0 improves yield. Kinetic studies show that excess AMP or ADP inhibits the reaction, requiring precise control of nucleotide concentrations .
What are the implications of N-Methylanthranilic Acid in microbial resource competition?
Advanced Ecological Interactions
In synthetic gut microbiome models, N-Methylanthranilic Acid mediates negative pairwise interactions via resource competition, particularly with methylthioadenosine and dihexose. Its secretion influences microbial community dynamics, potentially altering metabolic cross-feeding networks. This highlights its role as a niche-defining metabolite in microbial ecology studies .
What analytical techniques utilize N-Methylanthranilic Acid as a fluorescent probe?
Basic Analytical Application
N-Methylanthranilic Acid serves as a fluorophore in MMP (matrix metalloproteinase) activity assays. Its excitation/emission spectra (340 nm/440 nm) enable quantification of protease activity upon cleavage from quenched substrates (e.g., Dnp-P-Cha-G-Cys(Me)-HA-K(Nma)-NH₂). This method is critical for high-throughput screening of enzyme inhibitors or activators .
How is N-Methylanthraniloyl-CoA synthesized for biochemical studies?
Advanced Chemical Synthesis
N-Methylanthraniloyl-CoA is synthesized via N-succinimidyl ester activation . The N-succinimidyl ester of N-Methylanthranilic Acid reacts with CoA-SH in a transacylation step, yielding the thioester. Purification involves crystallization and HPLC validation. This method is pivotal for studying acyl-CoA-dependent enzymatic reactions .
What are the tautomeric forms of N-Methylanthranilic Acid and how are they characterized?
Basic Structural Analysis
Tautomeric equilibria between unionized and zwitterionic forms are characterized using UV-Vis spectroscopy in methanol-buffer mixtures. Microconstants are calculated from absorbance shifts at varying methanol percentages (0–100%). The zwitterionic form dominates in aqueous media, while the unionized form prevails in organic solvents .
How does ionic strength adjustment affect the potentiometric titration of N-Methylanthranilic Acid?
Basic Physicochemical Consideration
Adjusting ionic strength to 0.15 mol dm⁻³ KCl minimizes activity coefficient variations, ensuring accurate pH measurements. This mimics physiological conditions and reduces electrode junction potential errors. Deviations in pKa values exceeding ±0.03 units indicate solvent-specific dielectric effects requiring correction .
What is the role of N-Methylanthranilic Acid in fluorogenic MMP activity assays?
Advanced Enzymatic Assay Design
In MMP assays, N-Methylanthranilic Acid acts as a fluorescence reporter upon proteolytic cleavage. Substrates like Dnp-P-Cha-G-Cys(Me)-HA-K(Nma)-NH₂ are designed with a quenched fluorophore; MMP activity unquenches N-Methylanthranilic Acid, enabling real-time kinetic monitoring. This method is sensitive to nanomolar enzyme concentrations .
How do cell-free systems from Ruta graveolens utilize N-Methylanthranilic Acid?
Advanced Biocatalytic Systems
Cell-free extracts from Ruta graveolens catalyze the ATP-dependent condensation of N-Methylanthranilic Acid with malonyl-CoA to form acridone alkaloids. These systems are used to study pathway regulation, intermediate trapping (e.g., compound X₂), and cofactor requirements (e.g., CoA, ATP). Such models are foundational for metabolic engineering of plant-derived pharmaceuticals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
